molecular formula C19H22ClN3O2 B4232330 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4232330
M. Wt: 359.8 g/mol
InChI Key: JCSQSAXVFJULQB-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the modulation of ion channels and receptors, inhibition of signaling pathways, and induction of apoptosis. 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to modulate the activity of TRPM8 and TRPV1 ion channels, which are involved in pain perception. It has also been shown to inhibit the activity of NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuropathic pain, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to reduce pain perception and improve motor function. In inflammatory diseases, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to reduce inflammation and improve tissue damage.

Advantages and Limitations for Lab Experiments

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity, high yield, and well-established synthesis method. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and its potential for drug-drug interactions.
Conclusion:
In conclusion, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is a novel chemical compound that has shown promising results in preclinical studies for the treatment of cancer, neuropathic pain, and inflammatory diseases. Its synthesis method has been optimized to yield high purity and high yield of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, but its limitations include its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, including investigating its potential as a therapeutic agent in other diseases and optimizing its pharmacokinetic properties.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, neuropathic pain, and inflammatory diseases. In cancer, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuropathic pain, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to alleviate pain by modulating the activity of ion channels and receptors involved in pain perception. In inflammatory diseases, 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to reduce inflammation by inhibiting the activity of inflammatory mediators.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-3-4-15(20)13-18(14)22-9-11-23(12-10-22)19(24)21-16-5-7-17(25-2)8-6-16/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSQSAXVFJULQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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